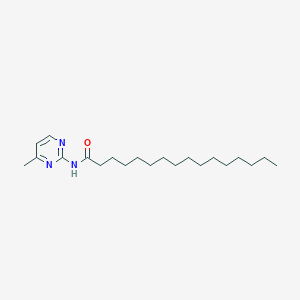

N-(4-methyl-2-pyrimidinyl)hexadecanamide

Descripción

N-(4-Methyl-2-pyrimidinyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 4-methylpyrimidinyl group at the nitrogen atom.

Propiedades

Fórmula molecular |

C21H37N3O |

|---|---|

Peso molecular |

347.5 g/mol |

Nombre IUPAC |

N-(4-methylpyrimidin-2-yl)hexadecanamide |

InChI |

InChI=1S/C21H37N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(25)24-21-22-18-17-19(2)23-21/h17-18H,3-16H2,1-2H3,(H,22,23,24,25) |

Clave InChI |

BZXMYAYZDPSEOP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

The following table summarizes key structural analogs of hexadecanamide, their biological activities, and physicochemical properties based on available research:

Key Observations:

- Pharmacological Activity: Substitutions significantly alter biological function. For example, the 4-methoxy-2-nitrophenyl group in N-(4-Methoxy-2-nitrophenyl)hexadecanamide confers analgesic properties, likely through interactions with nociceptive pathways . In contrast, unmodified hexadecanamide enhances sperm motility via protein regulation .

- Physicochemical Properties : Bulkier substituents (e.g., pseudo-ceramide derivatives) increase molecular weight and lipophilicity, favoring topical applications in dermatology . Simpler analogs like N-benzylhexadecanamide exhibit shorter HPLC retention times, suggesting moderate polarity .

- Drug-Likeness : Hexadecanamide itself faces challenges in drug development due to high lipophilicity (miLogP >5), limiting oral bioavailability . Structural modifications (e.g., polar groups in pseudo-ceramides) may improve solubility and therapeutic applicability .

Research Findings and Pharmacological Profiles

Analgesic Derivatives

N-(4-Methoxy-2-nitrophenyl)hexadecanamide demonstrated 50–60% reduction in formalin-induced nociception in rodent models, comparable to palmitoylethanolamide but with prolonged efficacy . The nitro and methoxy groups may enhance receptor binding affinity, though exact targets (e.g., PPAR-α, TRPV1) remain unconfirmed.

Metabolic and Reproductive Roles

Unmodified hexadecanamide upregulated PAOX (polyamine oxidase) and CA2 (carbonic anhydrase 2) in sperm cells, enhancing motility by 25% in vitro . This contrasts with oleamide and stearoyl ethanolamide, which primarily modulate neurotransmission and inflammation .

Physicochemical and Drug-Likeness Considerations

- Lipophilicity : Hexadecanamide derivatives exhibit miLogP values ranging from 5.2 (unmodified) to 8.1 (pseudo-ceramide), exceeding the optimal range for oral drugs (LogP 2–5) .

- Rotatable Bonds : Derivatives with flexible substituents (e.g., hydroxyethyl groups) show improved membrane permeability but reduced metabolic stability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.